1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzyl group and a fluorobenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 1-(3-bromobenzyl)piperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-4-(2-fluorobenzyl)piperazine
- 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine
- 1-(3-Fluorobenzyl)-4-(2-bromobenzyl)piperazine
Comparison: 1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and different reactivity patterns in chemical reactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20BrFN2 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
InChI Key |
CJPHIKUMBXZPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F |
Origin of Product |
United States |
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